N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

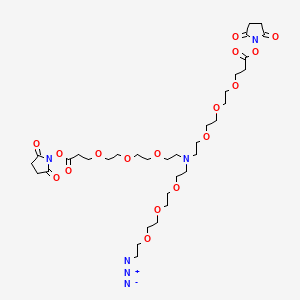

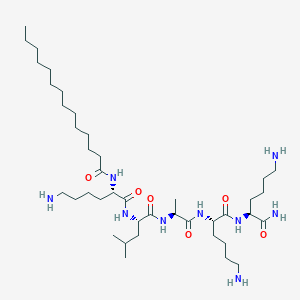

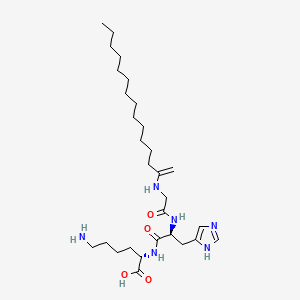

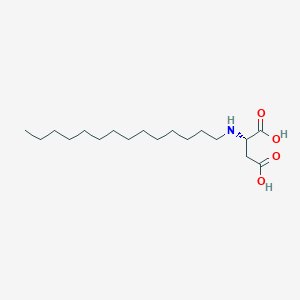

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched PEG derivative with a terminal azide group and two terminal NHS esters. The azide group enables PEGylation via Click Chemistry. The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

科学的研究の応用

Synthesis and Structural Applications

Umbrella-Like Poly(ethylene glycol) Synthesis : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is utilized in the synthesis of "umbrella-like" poly(ethylene glycol) (PEG) structures for bioconjugation. A novel strategy involved synthesizing three-arm PEG (PEG3) and subsequently hydrolyzing it to generate a hydroxyl group at the junction point, enabling modification to bioactive groups like carboxyl, active ester, amino, etc. The structure's well-defined nature is suitable for protein conjugation, as demonstrated with interferon α-2b (Zhang, Wang, & Huang, 2010).

Bioconjugation and Dipeptide Synthesis : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) has been involved in dipeptide synthesis, with methods utilizing N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents. The coupling reaction with amines can occur under mild conditions without additional acid/base, streamlining purification and offering cost-effectiveness for drug production (Huang & Feng, 2016).

Drug Delivery and Therapeutics

Polymeric Conjugation for Drug Delivery : The compound has been used in the synthesis of dendritic and linear PEG polymers conjugated with anticancer drugs like paclitaxel. The difference in polymeric architectures influences drug solubility and cytotoxicity, with dendritic polymer conjugates showing promise as drug carriers due to enhanced cytotoxicity and potential improvement in drug solubility (Khandare et al., 2006).

Immunoglobulin-based Therapeutics : The compound has been applied in the engineering of erythrocyte membranes to display antibodies, enhancing therapeutic efficacy and lifetime while minimizing side effects. This approach is significant in addressing challenges like short in vivo lifetimes of therapeutic immunoglobulins and immunologic consequences of antibody-antigen complexes (Ji et al., 2019).

PEGylation of Biopharmaceuticals : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is instrumental in the PEGylation process of peptides or proteins, a technique that enhances bioavailability and reduces immunogenicity of biopharmaceuticals. The PEGylation reagents often contain different PEG chain lengths, chosen for reaction specificity and desired chain branching (Crafts et al., 2016).

Biomaterials and Hydrogels

OMNCL Hydrogel Formation : The compound has been used in oxo-ester mediated native chemical ligation (OMNCL) for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation. Hydrogels formed through this method can swell and contract to reach equilibrium, showing unique mechanical properties and potential for various biological applications (Strehin et al., 2013).

Poly(ethylene glycol)-tethered Polymers : The compound aids in the synthesis of polymers like poly(ethylene glycol)-tethered poly(propylene fumarate), which can be modified with bioactive molecules for targeted applications. This method is valuable for preparing triblock copolymers and coupling biologically active molecules, demonstrating its utility in regenerative medicine (Jo, Engel, & Mikos, 2000).

特性

CAS番号 |

2055042-58-3 |

|---|---|

製品名 |

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) |

分子式 |

C34H56N6O17 |

分子量 |

820.85 |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C34H56N6O17/c35-37-36-7-13-49-19-25-55-28-22-52-16-10-38(8-14-50-20-26-53-23-17-47-11-5-33(45)56-39-29(41)1-2-30(39)42)9-15-51-21-27-54-24-18-48-12-6-34(46)57-40-31(43)3-4-32(40)44/h1-28H2 |

InChIキー |

COTRNYFYJHTWFS-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCN=[N+]=[N-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)

![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)

![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)

![5-Hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione](/img/structure/B609383.png)